molecular formula C7H7Cl2N B042851 2,4-Dichloro-6-methylaniline CAS No. 30273-00-8

2,4-Dichloro-6-methylaniline

Cat. No. B042851
CAS RN: 30273-00-8
M. Wt: 176.04 g/mol
InChI Key: UAISVUGQLKXPFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-Dichloro-6-methylaniline involves a process that has been refined to improve yield and purity. A study by Zhang Qian-cheng (2009) discusses an innovative method for preparing 2-chloro-6-methylaniline using diphenylurea to protect ammonia and sodium chlorate as an oxidant in the chlorination process, starting from 2-methylaniline as the raw material. This method represents a significant advancement in the synthesis process of this compound, offering a more efficient route compared to traditional methods (Zhang Qian-cheng, 2009).

Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-6-methylaniline has been extensively analyzed using techniques such as Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. Research conducted by Arjunan and Mohan (2009) utilized these methods to measure the vibrational frequencies and provide a complete assignment of the fundamental modes of the compounds. Their work highlights the molecular interactions and the impact of chlorine and methyl groups on the compound's vibrational modes, offering deep insights into its structural characteristics (Arjunan & Mohan, 2009).

Chemical Reactions and Properties

2,4-Dichloro-6-methylaniline participates in various chemical reactions, leveraging its chloro and methylaniline groups. The compound serves as a precursor in synthesizing other complex molecules. Detailed studies on its reactivity, such as those involving palladium-catalyzed synthesis and carbonylation reactions, demonstrate its versatility in organic synthesis. Research by Rizwan et al. (2021) and Ács et al. (2006) explores its potential in forming new compounds with significant yields, highlighting its chemical reactivity and utility in synthetic chemistry (Rizwan et al., 2021); (Ács et al., 2006).

Physical Properties Analysis

The physical properties of 2,4-Dichloro-6-methylaniline, including its spectral characteristics, have been a subject of rigorous analysis. The experimental and theoretical spectroscopic studies provide valuable data on its UV, NMR, IR, and Raman spectra. Karabacak et al. (2009) conducted a comprehensive analysis using density functional theory (DFT) to calculate the vibrational frequencies and compare them with experimental spectra, offering insights into its physical behavior and properties (Karabacak et al., 2009).

Chemical Properties Analysis

Understanding the chemical properties of 2,4-Dichloro-6-methylaniline involves exploring its reactivity, stability, and interactions with other molecules. Studies like the one conducted by Medviediev and Daszkiewicz (2021) on related nitroaniline salts provide a window into how substitutions and molecular interactions can influence the chemical behavior of chlorinated and methylated anilines. This research offers parallels that help elucidate the chemical properties of 2,4-Dichloro-6-methylaniline, contributing to a broader understanding of its chemical nature (Medviediev & Daszkiewicz, 2021).

Scientific Research Applications

  • Protein, DNA, and RNA Binding : 4-Chloro-2-methylaniline, a related compound, has been found to bind extensively to proteins, DNA, and RNA in rat liver. This process involves enzymatic activity in microsomes leading to irreversible binding and activation, indicating potential carcinogenic properties (Hill, Shih, & Struck, 1979).

  • Genotoxicity and Carcinogenicity Studies : Research has shown that while 2,4-dimethylaniline and 2,4,6-trimethylaniline are genotoxic and potentially carcinogenic, 2-chloro-4-methylaniline and 4-chloro-N-methylaniline, similar to 2,4-Dichloro-6-methylaniline, do not exhibit effects on DNA in mice (Przybojewska, 1997).

  • Synthesis of Antitumor Agents : 2,4-Dichloro-6-methylaniline is used in the synthesis of dasatinib monohydrate, an antitumor agent. The synthesis process, starting from 2-chloro-6-methylaniline, achieves an overall yield of 52% (Zang, Chen, & Jie, 2009).

  • DNA Binding Properties : New charge transfer complexes of 2-Ethyl-6-methylaniline with DDQ and p-Chloranil have been synthesized, showing promising DNA binding properties. These can be synthesized in a cost-effective manner (Manojkumar et al., 2020).

  • Efficient Synthesis Methods : A new method for preparing 2-chloro-6-methylaniline has been developed using diphenylurea and sodium chlorate. This method offers a more efficient and environmentally friendly process (Zhang, 2009).

  • Spectroscopy and Structural Analysis : The vibrational frequencies of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline have been studied and found to be in good agreement with experimental data. This includes investigating NH-pi interactions and the influence of bulky chlorine and methyl groups on the amino group's vibrational modes (Arjunan & Mohan, 2009).

Safety And Hazards

2,4-Dichloro-6-methylaniline is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2,4-dichloro-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAISVUGQLKXPFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361499
Record name 2,4-Dichloro-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-methylaniline

CAS RN

30273-00-8
Record name 2,4-Dichloro-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-6-methylaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
M Mochizuki, T Kojima, K Kobayashi, E Kotani… - Bioorganic & Medicinal …, 2017 - Elsevier
Compound 1 exhibits potent binding inhibition activity against a corticotropin-releasing factor 1 (CRF 1 ) receptor (IC 50 = 9.5 nM) and in vitro antagonistic activity (IC 50 = 88 nM) but is …
Number of citations: 5 www.sciencedirect.com
CH Yoder, RC Barth, WM Richter… - The Journal of Organic …, 1972 - ACS Publications
Six 15N-substituted azo heterocycles have been prepared and their tautomeric structures studiedby means of nmr spectroscopy. A phenylazo-3-pyrazolone and a phenylazo-4-…
Number of citations: 39 pubs.acs.org
AK Rashid - Ibn AL-Haitham Journal For Pure and Applied …, 2019 - iasj.net
In this work, new di-acid monomers 4, 4’-di-carboxillic-4”-bromo-2”, 6”-dimethyl triphenylamine (Ma), 4, 4’-di-carboxylic-4”-chloro-2”, 6”-dimethyl triphenylamine (Mb) and 4, 4’-di-…
Number of citations: 1 www.iasj.net
RC Duty, G Lyons - The Journal of Organic Chemistry, 1972 - ACS Publications
The products of the reaction of phosphrous pentachloride with nitrosobenzene (1), o-nitrosotoluene (2), and pyridine A-oxide (3) were identified by vpc with known samples. In allthree …
Number of citations: 5 pubs.acs.org
T Gungor, A Fouquet, JM Teulon… - Journal of medicinal …, 1992 - ACS Publications
Novel 2-arylbenzimidazoles and azabenzimidazoles were synthesized, and their inotropic action was evaluated. Changes in left ventricular pressure, dP/dt max, were measured as an …
Number of citations: 118 pubs.acs.org
S Long, P Zhou, KL Theiss, MA Siegler, T Li - CrystEngComm, 2015 - pubs.rsc.org
2-Hydroxynicotinic acid (2-HNA), a derivative of nicotinic acid, was found to exist in four polymorphs. In the solid state, 2-HNA is actually present as its tautomer, 2-oxo-1,2-dihydro-3-…
Number of citations: 20 pubs.rsc.org
M Acemoglu, T Allmendinger, J Calienni, J Cercus… - Tetrahedron, 2004 - Elsevier
Various new N-aryl oxindoles were synthesized as intermediates for the preparation of pharmacologically active 2-(N-arylamino)-phenylacetic acids. Two novel approaches were …
Number of citations: 31 www.sciencedirect.com
RA Hartz, VT Ahuja, M Rafalski… - Journal of medicinal …, 2009 - ACS Publications
A series of pyrazinone-based heterocycles was identified as potent and orally active corticotropin-releasing factor-1 (CRF 1 ) receptor antagonists. Selected compounds proved …
Number of citations: 48 pubs.acs.org
BJ Groombridge - 2015 - qmro.qmul.ac.uk
Since the discovery of catalyst-transfer polymerization in 2004 there has been significant research into expanding the scope from Kumada couplings of poly-thiophenes mediated by …
Number of citations: 2 qmro.qmul.ac.uk
RA Hartz, VT Ahuja, AG Arvanitis… - Journal of medicinal …, 2009 - ACS Publications
Evidence suggests that corticotropin-releasing factor-1 (CRF 1 ) receptor antagonists may offer therapeutic potential for the treatment of diseases associated with elevated levels of CRF …
Number of citations: 34 pubs.acs.org

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